2-(5-Bromo-2-chloropyridin-3-yl)acetic acid
Description
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0, molecular formula: C₇H₅BrClNO₂, molecular weight: 250.48 g/mol) is a halogenated pyridine derivative featuring a bromine atom at position 5, a chlorine atom at position 2, and an acetic acid moiety at position 3 of the pyridine ring . This compound is a versatile building block in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents and carboxylic acid functionality, which facilitate cross-coupling reactions, nucleophilic substitutions, and salt formation . Its structure has been validated through crystallographic techniques, with tools like SHELXL and ORTEP-III aiding in refinement and visualization .
Properties
CAS No. |
1227499-30-0 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
2-(5-bromo-2-chloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |
InChI Key |
MCMOYAPWDPXPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method is the bromination of 2-chloropyridine, followed by the introduction of the acetic acid group through a nucleophilic substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Table 1: Key Pyridine-Based Analogues
Key Differences
- Halogen Effects: The dual halogenation (Br and Cl) in this compound enhances its electrophilicity compared to mono-halogenated analogues like 2-(2-chloropyridin-3-yl)acetic acid, making it more reactive in Suzuki-Miyaura couplings .
- Functional Group Modifications : The ether linkage in 2-[(5-bromopyridin-3-yl)oxy]acetic acid reduces acidity (pKa ~4.5 vs. ~2.8 for acetic acid derivatives) and alters crystal packing due to weaker hydrogen bonds .
Non-Pyridine Analogues
Table 2: Aromatic and Heterocyclic Analogues
Key Differences
- Electronic Effects : The pyridine ring’s electron-withdrawing nitrogen increases the acidity of the acetic acid group (pKa ~2.8) compared to phenyl derivatives (pKa ~4.5) .
- Biological Activity : Indole derivatives like 2-[5-bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid exhibit enhanced biological activity due to the indole core’s planar structure and affinity for hydrophobic pockets in enzymes .
- Synthetic Utility : Brominated phenylacetic acids are preferred for Perkin condensations, while pyridine analogues are tailored for metal-catalyzed reactions .
Biological Activity
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is a halogenated pyridine derivative with potential applications in pharmacology and medicinal chemistry. Its unique structure, featuring both bromine and chlorine substituents, enhances its biological activity, making it a subject of interest in various studies related to anti-inflammatory and anti-tumor effects.
- Molecular Formula : C7H6BrClN
- Molecular Weight : 221.48 g/mol
The compound's structure consists of a pyridine ring substituted with halogen atoms and an acetic acid moiety, which influences its binding affinity to biological targets and its overall reactivity.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values ranging from 7 to 20 µM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound's effectiveness in reducing inflammation was comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. The halogen substitutions enhance its binding affinity to enzymes involved in key biochemical pathways, including those regulating cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-chloropyridine | C5H4BrClN | Lacks acetic acid group |
| 4-Bromo-3-chloropyridine | C5H4BrClN | Different substitution pattern on pyridine ring |
| 5-Bromo-2-pyridinecarboxylic acid | C6H4BrN O2 | Contains carboxylic acid instead of acetic |
| 5-Chloro-3-bromopyridine | C5H4BrClN | Different halogen positioning |
The unique arrangement of bromine and chlorine in this compound distinguishes it from similar compounds, enhancing its chemical reactivity and biological properties.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations between 10 µM and 20 µM, suggesting effective cytotoxicity .
- Anti-inflammatory Assessment : In another investigation, the compound was tested for its ability to inhibit the production of inflammatory markers in human leukocyte cultures. The findings revealed a marked decrease in IL-6 levels at concentrations as low as 50 µM, demonstrating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the key steps for synthesizing 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves regioselective halogenation of a pyridine precursor. A common approach is bromination followed by chlorination of the pyridine ring. For example, bromine in acetic acid can introduce bromine at the 5-position, while chlorination agents like POCl₃ or SOCl₂ may target the 2-position . After functionalization, the acetic acid moiety is introduced via alkylation or substitution reactions. Purity optimization requires iterative recrystallization (using solvents like ethanol/water mixtures) and chromatographic techniques (e.g., flash chromatography with silica gel). Analytical HPLC or LC-MS should confirm purity (>95%) .
Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
Structural characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyridine ring (e.g., coupling constants for adjacent protons) and confirms the acetic acid sidechain. Aromatic protons near bromine/chlorine show deshielding .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 250.48 for C₇H₅BrClNO₂) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen-bonded dimers common in carboxylic acid derivatives) .
Advanced: How can regioselectivity challenges during halogenation be addressed in this compound's synthesis?
Methodological Answer:
Regioselectivity is influenced by directing groups and reaction conditions. For bromination at the 5-position:
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine at the 2-position) direct bromine to the para position.
- Solvent Control : Polar solvents like acetic acid stabilize intermediates, favoring specific sites .
- Catalytic Methods : Transition-metal catalysts (e.g., Pd) enable site-specific halogenation under mild conditions. Computational DFT studies can predict reactive sites to guide experimental design .
Advanced: How do crystallographic data resolve ambiguities in molecular conformation, and which software is recommended?
Methodological Answer:
Crystallography clarifies bond lengths, dihedral angles (e.g., between the pyridine ring and acetic acid group), and packing motifs. Key steps:
- Data Collection : Use Mo/Kα radiation for small-molecule crystals.
- Refinement : SHELXL refines structures, accounting for anisotropic displacement parameters and hydrogen-bonding networks (e.g., R₁ < 0.05 for high-quality data) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight conformational flexibility .
Example: The acetic acid group may adopt a perpendicular orientation relative to the pyridine ring, as seen in analogous brominated aryl acetic acids .
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software).
- Twinned Crystals : If X-ray data shows twinning, use SHELXD for structure solution or reprocess data with alternative space groups .
- Dynamic Effects : Variable-temperature NMR or solid-state NMR resolves discrepancies caused by molecular motion (e.g., rotation of the acetic acid group) .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazards : Potential irritant (skin/eyes) due to halogenated pyridine and carboxylic acid groups.
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of dust.
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition. Monitor for discoloration or precipitate formation .
Advanced: What computational methods predict the compound's reactivity or supramolecular interactions?
Methodological Answer:
- Reactivity : DFT calculations (B3LYP/6-31G*) model electrophilic substitution sites and reaction pathways (e.g., SNAr at the 2-chloro position) .
- Non-Covalent Interactions : Hirshfeld surface analysis (via CrystalExplorer) quantifies hydrogen bonding (e.g., O–H···O/N interactions) and halogen···π contacts in the crystal lattice .
Basic: How is this compound utilized in medicinal chemistry or materials science research?
Methodological Answer:
- Medicinal Chemistry : Serves as a building block for kinase inhibitors or PROTACs due to its halogenated pyridine core, which enhances target binding and metabolic stability .
- Materials Science : The carboxylic acid group enables covalent attachment to metal-organic frameworks (MOFs) or polymer backbones for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
